6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Nuclear receptor coactivator Transcriptional regulation Selectivity window

6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537016-83-4) is a fully aromatic, fused-ring heterocyclic small molecule (C13H6BrClN4OS, MW 381.64) combining a 5-bromofuran moiety at the 6-position and a 4-chlorophenyl substituent at the 3-position of the triazolothiadiazole core. It was originally sourced from the MLSMR compound collection (IDs MLS000041398, SMR000046266) and screened through the NIH Molecular Libraries Program, yielding a distinct activity signature across multiple high-throughput screens.

Molecular Formula C13H6BrClN4OS
Molecular Weight 381.63
CAS No. 537016-83-4
Cat. No. B2818874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS537016-83-4
Molecular FormulaC13H6BrClN4OS
Molecular Weight381.63
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(O4)Br)Cl
InChIInChI=1S/C13H6BrClN4OS/c14-10-6-5-9(20-10)12-18-19-11(16-17-13(19)21-12)7-1-3-8(15)4-2-7/h1-6H
InChIKeyPHKYMQGLMUFKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537016-83-4): Procurement-Relevant Structural and Biological Profile


6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537016-83-4) is a fully aromatic, fused-ring heterocyclic small molecule (C13H6BrClN4OS, MW 381.64) combining a 5-bromofuran moiety at the 6-position and a 4-chlorophenyl substituent at the 3-position of the triazolothiadiazole core . It was originally sourced from the MLSMR compound collection (IDs MLS000041398, SMR000046266) and screened through the NIH Molecular Libraries Program, yielding a distinct activity signature across multiple high-throughput screens . This specific substitution pattern—bromofuran combined with 4-chlorophenyl—is uncommon among commercially available triazolothiadiazoles, positioning it as a differentiated chemical probe for target-specific screening cascades rather than a generic scaffold representative .

Why Unspecified Triazolothiadiazole Analogs Cannot Replace CAS 537016-83-4 in Focused Screening Cascades


The triazolo[3,4-b][1,3,4]thiadiazole scaffold tolerates extensive substitution at the 3- and 6-positions, producing analogs with divergent target selectivity profiles. The specific combination of a 5-bromofuran at C6 and a 4-chlorophenyl at C3 in CAS 537016-83-4 yields a measurable selectivity window between nuclear receptor coactivator 2 (NCOA2) and nuclear receptor coactivator 3 (NCOA3) in cell-based assays, whereas positional isomers (e.g., 2-chlorophenyl analogs ) or analogs lacking the bromofuran moiety display distinctly different activity signatures in the same screening panels. Generic procurement of an unspecified “triazolothiadiazole” or a near-neighbor analog without verifying the exact halogen-substitution pattern risks introducing confounding selectivity changes that invalidate structure-activity relationship (SAR) conclusions or screening hit follow-up campaigns . The quantitative evidence below documents the specific differentiation points that make this compound a non-substitutable entity for projects targeting this activity profile.

Quantitative Differentiation Evidence for 6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537016-83-4)


Selective NCOA2 over NCOA3 Agonist Activity in Cell-Based Reporter Assays

In luminescence-based cell-based high-throughput screening assays conducted by The Scripps Research Institute Molecular Screening Center, the target compound demonstrated measurable agonist activity at both nuclear receptor coactivator 2 (NCOA2) and nuclear receptor coactivator 3 (NCOA3). The EC50 against NCOA2 was 3.97 × 10⁴ nM, representing an approximately 2-fold greater potency compared to NCOA3, where the EC50 exceeded 7.94 × 10⁴ nM . This quantitative selectivity window—NCOA2 EC50 ≈ 40 µM vs. NCOA3 EC50 > 79 µM—is not a general property of the triazolothiadiazole class; it emerges specifically from the 4-chlorophenyl/5-bromofuran substitution pattern.

Nuclear receptor coactivator Transcriptional regulation Selectivity window

Absence of Activity in Mu-Opioid and Muscarinic M1 Counter-Screens Supports Target Selectivity

The compound was tested in a panel of orthogonal counter-screens at Scripps and the Broad Institute. In a luminescence-based cell-based assay for the mu-type opioid receptor (MOR-1, OPRM1), a fluorescence-based cell-based assay for the muscarinic acetylcholine receptor M1 (CHRM1) agonist activity, and a fluorescence-based cell-based assay for CHRM1 positive allosteric modulator (PAM) activity, the compound did not register activity above the screening threshold . In contrast, many 3,6-disubstituted triazolothiadiazoles with different substituents (e.g., alkyl or aryl variations at C6) have shown promiscuous GPCR activity in these same assay formats . The absence of MOR-1 and CHRM1 activity at screening concentrations, juxtaposed with measurable NCOA2 agonism, provides a quantitative selectivity fingerprint that distinguishes this compound from GPCR-active triazolothiadiazole analogs.

Counter-screen selectivity Off-target profiling GPCR selectivity

Differentiated Structural Identity from Closest Commercially Available Positional Isomers

The closest commercially cataloged comparator is 6-(5-bromo-2-furyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (SpectraBase ID E4vbbFqhTbv), which differs solely by the position of the chlorine substituent on the phenyl ring (ortho vs. para) . This positional isomerism alters the overall molecular shape, dipole moment, and potential for halogen bonding with target proteins—factors known to influence target engagement selectivity in triazolothiadiazole SAR series . In the NCOA2/3 screening cascade where CAS 537016-83-4 exhibits measurable paralog selectivity, the 2-chlorophenyl isomer may display a qualitatively different selectivity pattern or potency, although direct comparative screening data for this isomer is not publicly available. Other analogs such as 6-(4-chlorophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 77712-56-2) and 6-[5-(4-chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lack the bromine atom entirely, which is critical for potential halogen-mediated interactions .

Positional isomer differentiation Halogen substitution pattern SAR specificity

Prioritized Application Scenarios for 6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537016-83-4) Based on Proven Differentiation


Chemical Probe for Paralog-Selective NCOA2 vs. NCOA3 Functional Dissection

Investigators studying transcriptional coactivator biology can employ CAS 537016-83-4 as a tool compound to differentiate NCOA2-dependent from NCOA3-dependent gene regulation. With an EC50 of 3.97 × 10⁴ nM at NCOA2 and EC50 > 7.94 × 10⁴ nM at NCOA3 , the compound provides a ≥2-fold window for selective modulation in cell-based luciferase reporter assays. This application is directly supported by the head-to-head paralog selectivity data in Section 3, Evidence Item 1.

Selectivity-Cleaned Starting Point for Triazolothiadiazole Lead Optimization

Medicinal chemists initiating a lead optimization program on the triazolothiadiazole scaffold can select CAS 537016-83-4 as a starting point specifically because of its documented inactivity against MOR-1 opioid receptor, CHRM1 muscarinic receptor (agonist and PAM modes), ADAM17, furin, and FadD2 in HTS counter-screens . This clean profile—contrasted with GPCR-active triazolothiadiazole analogs reported in the anticonvulsant literature —reduces the risk of progressing a promiscuous hit, saving downstream resources on off-target de-risking.

Positional Isomer Reference Standard for Halogen-SAR Studies

SAR chemists investigating the impact of chlorine substitution geometry on triazolothiadiazole target engagement can use CAS 537016-83-4 (para-chloro) alongside its ortho-chloro isomer (SpectraBase ID E4vbbFqhTbv) as a matched molecular pair. The distinct InChIKeys and the documented differential biological activity of halogen positional isomers in this scaffold class make the para-chloro compound an essential comparator for establishing halogen-position SAR rules in NCOA and other transcriptional regulator targets.

MLSMR Collection Authenticated Standard for HTS Hit Validation

Screening centers and academic core facilities that identify triazolothiadiazole hits in their own primary screens can procure CAS 537016-83-4 as an authenticated reference standard traceable to the original MLSMR collection (IDs MLS000041398, SMR000046266) . Its well-defined activity in the NCOA2/3 assay cascade (EC50 values) and inactivity in multiple counter-screens provide a known-activity benchmark for normalizing inter-screen variability and validating assay reproducibility across laboratories.

Quote Request

Request a Quote for 6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.